Caffeine monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

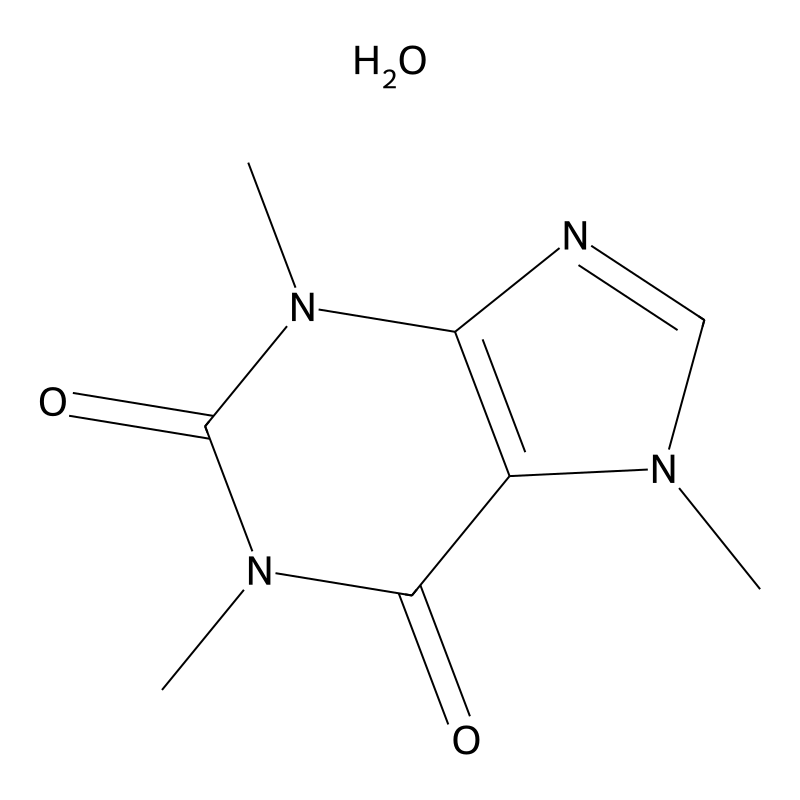

Caffeine monohydrate is a crystalline form of caffeine, which is chemically known as 1,3,7-trimethylxanthine. It is an alkaloid that acts as a central nervous system stimulant, commonly found in coffee, tea, and various energy drinks. The chemical formula for caffeine is , indicating it contains eight carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms. Caffeine monohydrate specifically includes one molecule of water per molecule of caffeine, which affects its solubility and stability compared to anhydrous caffeine .

Caffeine monohydrate appears as a white crystalline powder with a bitter taste and is highly soluble in hot water but less so at room temperature. Its melting point ranges from 235 to 238 °C . The compound has various applications in both the pharmaceutical and food industries due to its stimulant properties.

Laboratory synthesis of caffeine typically involves reactions such as:

- Methylation of uric acid: Uric acid can be treated with methyl iodide in an alkaline solution to produce 1,3,7-trimethyluric acid.

- Condensation reactions: Caffeine can also be synthesized from 1,3-dimethylurea and malonic acid or ethyl cyanoacetate under specific conditions .

Caffeine monohydrate acts as a stimulant for the central nervous system, enhancing alertness and reducing fatigue. Its mechanisms include:

- Adenosine receptor antagonism: Caffeine blocks adenosine receptors, leading to increased neuronal firing and the release of neurotransmitters such as dopamine and norepinephrine.

- Increased lipolysis: Caffeine stimulates the breakdown of triglycerides in adipose tissue, releasing free fatty acids into the bloodstream .

- Enhanced athletic performance: It is commonly used to improve physical performance in both aerobic and anaerobic activities by increasing endurance and reducing perceived exertion .

Caffeine monohydrate can be synthesized through several methods:

- Biosynthesis: Naturally occurring caffeine is produced in plants through enzymatic pathways starting from xanthosine.

- Chemical synthesis:

- Methylation of dimethylurea with malonic acid: This method yields caffeine through several intermediate compounds.

- Extraction processes: Caffeine can also be extracted from coffee beans or tea leaves using various methods such as supercritical carbon dioxide extraction or organic solvent extraction .

Caffeine monohydrate has diverse applications across multiple fields:

- Pharmaceuticals: Used in medications for respiratory issues (e.g., theophylline) and as a stimulant for premature infants.

- Food Industry: Commonly added to energy drinks, soft drinks, and dietary supplements for its stimulating effects.

- Cosmetics: Included in skincare products for its purported benefits on skin health and appearance .

Research on caffeine monohydrate indicates potential interactions with various substances:

- Drug interactions: Caffeine can affect the metabolism of other drugs by inducing or inhibiting cytochrome P450 enzymes. For example, it may enhance the effects of certain pain relievers or reduce the effectiveness of some antidepressants.

- Dietary interactions: The presence of other compounds in food can influence caffeine absorption and metabolism. For instance, high-fat meals may slow down its absorption rate .

Caffeine monohydrate shares similarities with other methylxanthines but has unique properties that distinguish it:

| Compound | Chemical Formula | Primary Effects | Unique Features |

|---|---|---|---|

| Caffeine | CNS stimulant, enhances alertness | Most widely consumed stimulant | |

| Theobromine | Vasodilator, mild stimulant | Found primarily in chocolate | |

| Theophylline | Bronchodilator | Used in treating asthma | |

| Paraxanthine | Similar effects to caffeine | Major metabolite of caffeine |

Caffeine monohydrate's unique crystalline structure allows for different solubility properties compared to its anhydrous counterpart and enhances its stability in formulations. Its role as a stimulant makes it a key ingredient in many consumer products aimed at improving mental alertness and physical performance .

Caffeine monohydrate is systematically named 1,3,7-trimethylpurine-2,6-dione monohydrate according to IUPAC conventions. This nomenclature reflects its molecular structure: a purine backbone (a fused bicyclic system comprising pyrimidine and imidazole rings) with methyl groups at positions 1, 3, and 7, and ketone groups at positions 2 and 6. The "monohydrate" designation indicates the presence of one water molecule per caffeine molecule in the crystalline lattice.

The anhydrous form, lacking the water molecule, is named 1,3,7-trimethylpurine-2,6-dione. The structural similarity to adenosine, a nucleoside involved in biochemical signaling, explains caffeine’s ability to bind adenosine receptors.

CAS Registry Numbers and Synonyms

Caffeine monohydrate and its anhydrous counterpart have distinct CAS registry numbers:

Common synonyms for caffeine monohydrate include:

- 1,3,7-Trimethylxanthine monohydrate

- Methyltheobromine hydrate

- 3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione hydrate

The anhydrous form is interchangeably termed "anhydrous caffeine" or "caffeine base" in pharmacological and industrial contexts.

Hydrate vs. Anhydrous Formulations

Caffeine exists in two primary solid-state formulations: monohydrate and anhydrous. These forms differ in physicochemical properties due to the presence or absence of water in the crystal lattice.

The monohydrate form exhibits lower solubility in cold water compared to the anhydrous form due to stabilized hydrogen bonding between caffeine molecules and water. However, both forms dissolve freely in boiling water.

Structural and Functional Implications:

- The water molecule in the monohydrate form occupies specific positions in the crystal lattice, influencing its stability and sublimation behavior.

- Anhydrous caffeine sublimes readily at temperatures above 178°C, whereas the monohydrate requires dehydration before sublimation.

- Industrial processes often prefer anhydrous caffeine for pharmaceutical formulations due to its higher purity and longer shelf life.

Comparative Analysis of Hydrate and Anhydrous Forms

Analytical Differentiation

- Thermogravimetric Analysis (TGA): Monohydrate shows a 4–8% weight loss at 100–120°C, corresponding to water evaporation, while anhydrous caffeine remains stable.

- X-ray Diffraction (XRD): Distinct diffraction patterns arise from differences in crystal packing. The monohydrate’s unit cell parameters (a = 14.8 Å, b = 16.7 Å, c = 3.97 Å) contrast with the anhydrous form’s smaller cell dimensions.

- UV-Vis Spectroscopy: Both forms exhibit λmax at 273 nm in aqueous solutions, but the monohydrate’s absorbance intensity varies slightly due to hydration effects.

Industrial and Research Applications

Crystallographic Structure Analysis

X-ray Diffraction Studies

The crystallographic structure of caffeine monohydrate was first comprehensively elucidated through single-crystal X-ray diffraction studies conducted by Sutor in 1958 [1]. This pioneering investigation established the fundamental structural parameters that continue to serve as the reference standard for caffeine monohydrate crystallography [27]. The X-ray diffraction analysis revealed that caffeine monohydrate crystallizes in a monoclinic crystal system with well-defined structural characteristics [1].

Subsequent X-ray powder diffraction studies have corroborated these initial findings while providing additional insights into the structural behavior of caffeine monohydrate under various conditions [25]. The diffraction patterns consistently demonstrate the ordered arrangement of caffeine molecules within the crystal lattice, with the incorporated water molecules occupying specific crystallographic positions [17]. Modern synchrotron X-ray diffraction experiments have further refined the structural parameters, confirming the robustness of the original crystallographic determination [4].

The X-ray diffraction data indicate that caffeine monohydrate exhibits characteristic reflections that distinguish it from its anhydrous polymorphs [2] [3]. The diffraction patterns show distinct peak positions and intensities that correspond to the specific arrangement of caffeine molecules and water molecules within the crystal structure [6]. These diffraction signatures serve as definitive fingerprints for phase identification and structural analysis of caffeine monohydrate samples [39].

Unit Cell Parameters and Space Group Assignments

The unit cell parameters of caffeine monohydrate have been precisely determined through comprehensive crystallographic analysis [1]. The compound crystallizes in the monoclinic space group P 1 21/a 1, with unit cell dimensions of a = 14.8 ± 0.1 Å, b = 16.7 ± 0.1 Å, and c = 3.97 ± 0.03 Å [1]. The monoclinic angle β is 97 ± 5°, while the α and γ angles remain at 90°, consistent with the monoclinic crystal system [1].

The unit cell volume of caffeine monohydrate is calculated to be 973.91 ų, accommodating four formula units (Z = 4) within the crystallographic unit cell [1]. This arrangement results in a calculated density of 1.23 g/cm³, which aligns well with experimental density measurements [24] [32]. The space group assignment P 1 21/a 1 indicates the presence of specific symmetry elements within the crystal structure, including a 21-fold screw axis and glide planes [1].

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P 1 21/a 1 | Sutor (1958) [1] |

| Unit Cell a (Å) | 14.8 ± 0.1 | Sutor (1958) [1] |

| Unit Cell b (Å) | 16.7 ± 0.1 | Sutor (1958) [1] |

| Unit Cell c (Å) | 3.97 ± 0.03 | Sutor (1958) [1] |

| β angle (°) | 97 ± 5 | Sutor (1958) [1] |

| Cell Volume (ų) | 973.91 | Sutor (1958) [1] |

| Z (formula units per cell) | 4 | Sutor (1958) [1] |

| Density (g/cm³) | 1.23 | Literature average [24] |

The crystallographic data demonstrate that caffeine monohydrate possesses a well-ordered structure with defined molecular positions and orientations within the unit cell [18]. The space group symmetry dictates the arrangement of both caffeine molecules and water molecules, creating a three-dimensional network that stabilizes the hydrated crystal form [17].

Molecular Conformation Analysis

Hydrogen Bonding Networks

The hydrogen bonding network in caffeine monohydrate represents a critical structural feature that distinguishes it from anhydrous polymorphs [17] [18]. The incorporated water molecules serve as essential bridging units, forming hydrogen bonds with the nitrogen atoms of adjacent caffeine molecules [18]. Specifically, the water molecules establish hydrogen bonds with the N9 atoms of caffeine, creating a characteristic bonding pattern that stabilizes the hydrated crystal structure [18].

The hydrogen bonding geometry in caffeine monohydrate involves the water molecule acting as both a hydrogen bond donor and acceptor [21]. The water oxygen atom accepts hydrogen bonds from neighboring molecular environments, while the water hydrogen atoms form directional bonds with the electron-rich nitrogen centers of the caffeine purine ring system [21]. This dual bonding capability of water molecules creates a T-branched spine of hydrate molecules throughout the crystal lattice [17].

The hydrogen bonding network extends beyond the primary water-caffeine interactions to include weaker intermolecular contacts [19]. Gas-phase electron diffraction studies have revealed that the crystal packing effects significantly influence the hydrogen bonding patterns compared to isolated molecular conformations [19]. The hydrogen bond distances and angles in caffeine monohydrate reflect the optimal geometric arrangements that maximize lattice stability while accommodating the steric requirements of the methylated purine framework [18].

Computational studies using density functional theory have provided detailed insights into the energetics and directionality of hydrogen bonds in caffeine monohydrate [20]. These calculations demonstrate that the hydrogen bonding network contributes significantly to the overall lattice energy and thermal stability of the hydrated phase [37]. The hydrogen bond strengths in caffeine monohydrate are intermediate between strong ionic interactions and weak van der Waals forces, creating a stable yet dynamically responsive crystal structure [17].

π-Stacking Interactions

The π-stacking interactions in caffeine monohydrate represent a fundamental aspect of the molecular organization within the crystal structure [2] [18]. Caffeine molecules arrange themselves in columnar stacks with their aromatic purine ring systems aligned in parallel orientations [18]. These π-stacking arrangements create coin-like molecular assemblies that extend along specific crystallographic directions [18].

The π-stacking geometry in caffeine monohydrate involves face-to-face overlap of the electron-rich purine ring systems [16]. The optimal stacking distance between adjacent caffeine molecules is approximately 3.4-3.8 Å, which maximizes the favorable π-π interactions while minimizing steric repulsion between the methyl substituents [16]. The parallel alignment of the aromatic rings creates extended columnar structures that contribute significantly to the mechanical properties and stability of the crystal [2].

Molecular dynamics simulations have demonstrated that the π-stacking interactions in caffeine monohydrate exhibit distinct characteristics compared to anhydrous polymorphs [18]. The presence of water molecules influences the optimal stacking geometry by providing additional stabilization through the hydrogen bonding network [18]. This creates a synergistic effect where π-stacking and hydrogen bonding work cooperatively to maintain the structural integrity of the hydrated crystal form [17].

The π-stacking interactions also exhibit temperature-dependent behavior, with increasing thermal motion affecting the precision of the molecular alignment [37]. Nuclear magnetic resonance studies have revealed that the π-stacked arrangements in caffeine monohydrate remain relatively ordered compared to the dynamic disorder observed in high-temperature anhydrous polymorphs [2]. This structural stability reflects the constraining influence of the hydrogen-bonded water network on the π-stacking geometry [18].

Comparative Structural Analysis with Anhydrous Polymorphs

The structural comparison between caffeine monohydrate and its anhydrous polymorphs reveals fundamental differences in molecular organization, stability, and intermolecular interactions [2] [3] [17]. Caffeine monohydrate crystallizes in the monoclinic space group P 1 21/a 1, while the anhydrous β-polymorph adopts the monoclinic space group C2/c and the α-polymorph crystallizes in the trigonal space group R3̄c [2] [3].

The density differences between these polymorphs reflect their distinct packing arrangements [20]. Caffeine monohydrate exhibits a density of 1.23 g/cm³, which is significantly lower than the anhydrous β-polymorph (1.37 g/cm³) and α-polymorph (1.35 g/cm³) [2] [20]. This density reduction in the hydrated form results from the incorporation of water molecules and the associated expansion of the crystal lattice [17].

| Property | Caffeine Monohydrate | Anhydrous β-Caffeine | Anhydrous α-Caffeine |

|---|---|---|---|

| Crystal System | Monoclinic [1] | Monoclinic [2] | Trigonal [2] |

| Space Group | P 1 21/a 1 [1] | C2/c [2] | R3̄c [2] |

| Density (g/cm³) | 1.23 [24] | 1.37 [2] | 1.35 [2] |

| Melting Point (°C) | 234-235 [38] | 227-228 [38] | 227-228 [38] |

| Water Content | 1 H₂O per caffeine [1] | None [2] | None [2] |

| Hydrogen Bonding | N9···H-O-H water bridges [18] | Weak CH₃···CO bonds [17] | Weak CH₃···CO bonds [17] |

| π-Stacking | Coin-like stacking [18] | Disordered stacking [2] | Dynamic disorder [2] |

The thermal stability profiles of these polymorphs demonstrate distinct phase transformation behaviors [37] [39]. Caffeine monohydrate undergoes dehydration at temperatures between 78-86°C, converting to metastable anhydrous forms before eventual transformation to the stable anhydrous polymorphs [25] [37]. The anhydrous polymorphs exhibit reversible phase transitions at approximately 155°C, with an associated enthalpy change of 3.6 kJ/mol [17].

The hydrogen bonding networks represent the most significant structural difference between the hydrated and anhydrous forms [17] [18]. Caffeine monohydrate relies on water-mediated hydrogen bonds through N9···H-O-H interactions, creating a robust three-dimensional network [18]. In contrast, the anhydrous polymorphs depend on weaker CH₃···CO hydrogen bonds that provide less structural constraint and allow for greater molecular mobility [17].

The π-stacking arrangements also differ substantially between these polymorphs [2] [18]. Caffeine monohydrate maintains well-ordered coin-like stacking with consistent intermolecular distances, while the anhydrous forms exhibit varying degrees of orientational disorder [18] [2]. The high-temperature α-polymorph demonstrates dynamic disorder in its π-stacked arrangements, reflecting the reduced structural constraints in the absence of the water-mediated hydrogen bonding network [2].